

A Comprehensive Technical Guide to 4-Iodo-2,3-dimethylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Iodo-2,3-dimethylphenol

Cat. No.: B101308

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Iodo-2,3-dimethylphenol**, a key chemical intermediate. This document compiles essential data, including its chemical and physical properties, detailed experimental protocols for its synthesis, and crucial safety information.

Core Chemical Information

4-Iodo-2,3-dimethylphenol, with the CAS number 17938-69-1, is a substituted phenol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.^{[1][2][3][4][5]} Its structure incorporates an iodine atom and two methyl groups on the phenol ring, offering multiple sites for further chemical modification.

Physicochemical and Computational Data

The following tables summarize the key physical, chemical, and computed properties of **4-Iodo-2,3-dimethylphenol** and its precursor, 2,3-dimethylphenol.

Table 1: Properties of **4-Iodo-2,3-dimethylphenol**

Property	Value	Source
CAS Number	17938-69-1	[1] [3] [4]
Molecular Formula	C ₈ H ₉ IO	[1] [3] [4]
Molecular Weight	248.06 g/mol	[1] [3]
IUPAC Name	4-iodo-2,3-dimethylphenol	[3]
Synonyms	2,3-DIMETHYL-4- IODOPHENOL	[1] [3]
Topological Polar Surface Area (TPSA)	20.2 Å ²	[1] [3]
LogP (predicted)	2.61 - 2.9	[1] [3]
Hydrogen Bond Donors	1	[1] [3]
Hydrogen Bond Acceptors	1	[1] [3]
Rotatable Bonds	0	[1]

Table 2: Properties of 2,3-Dimethylphenol (Precursor)

Property	Value	Source
CAS Number	526-75-0	[6]
Molecular Formula	C ₈ H ₁₀ O	[6]
Molecular Weight	122.16 g/mol	[6]
Melting Point	70-73 °C	
Boiling Point	217 °C	
Solubility in Water	4.57 g/L at 25 °C	[6]
Appearance	Colorless crystalline solid or brown chunky solid	[6]

Experimental Protocols

While specific, peer-reviewed synthesis protocols for **4-Iodo-2,3-dimethylphenol** are not readily available in public literature, a general and reliable method for the iodination of phenols can be adapted. The following protocol is based on established procedures for electrophilic aromatic substitution on phenolic compounds.^{[2][7][8]}

Synthesis of 4-Iodo-2,3-dimethylphenol from 2,3-Dimethylphenol

This procedure involves the direct iodination of 2,3-dimethylphenol using an in-situ generated electrophilic iodine species.

Materials:

- 2,3-Dimethylphenol
- Potassium Iodide (KI)
- Sodium Hypochlorite (NaOCl) solution (6%)
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (10% w/w)
- Hydrochloric Acid (HCl) solution (2 M)
- Methanol
- Deionized Water
- pH paper
- Ice

Equipment:

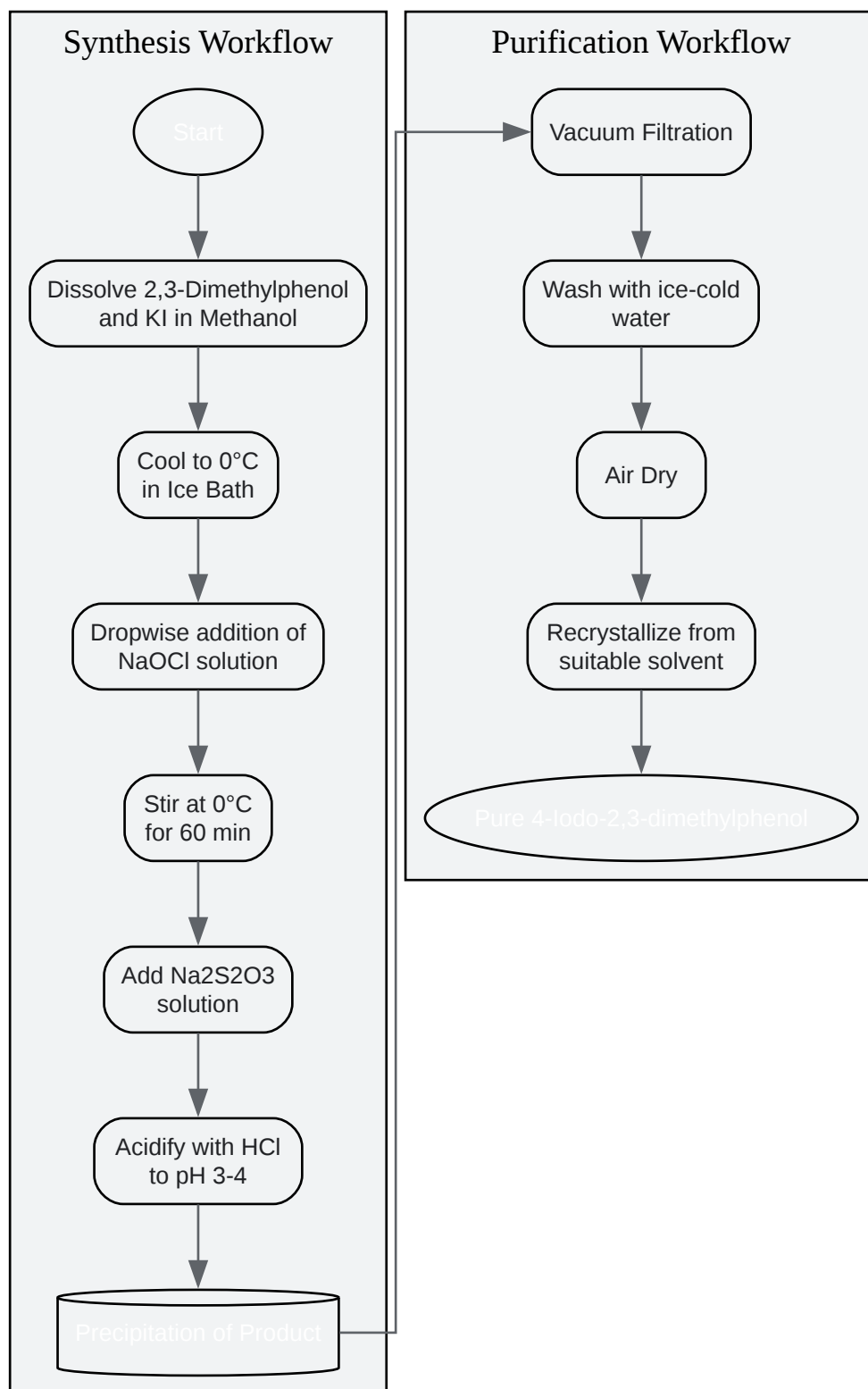
- Round-bottom flask
- Magnetic stirrer and stir bar

- Separatory funnel
- Büchner funnel and vacuum flask
- Beakers and graduated cylinders
- Ice bath

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 1 molar equivalent of 2,3-dimethylphenol in a minimal amount of methanol. Add a magnetic stir bar and stir until the solid is fully dissolved.
- **Addition of Iodide:** Add 1 molar equivalent of potassium iodide to the solution and continue stirring until it dissolves.
- **Cooling:** Place the flask in an ice/water bath on the magnetic stirrer to cool the solution to 0 °C.
- **Generation of Electrophilic Iodine:** Measure 1 molar equivalent of a 6% sodium hypochlorite solution and place it in a separatory funnel. Add the sodium hypochlorite solution dropwise to the stirring reaction mixture over a period of 30 minutes. The solution may thicken as the reaction progresses.
- **Reaction:** After the complete addition of sodium hypochlorite, continue to stir the mixture at 0 °C for an additional 60 minutes.
- **Quenching:** Remove the ice bath and add 10 mL of a 10% (w/w) sodium thiosulfate solution to quench any unreacted iodine. Stir for 5 minutes.
- **Acidification and Precipitation:** While stirring, acidify the solution by adding 2 M hydrochloric acid in 2 mL portions. Monitor the pH with pH paper, aiming for a pH of 3-4. The product, **4-Iodo-2,3-dimethylphenol**, should precipitate out of the solution.
- **Isolation:** Cool the flask in an ice bath for 10 minutes to maximize precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with two small portions of ice-cold water.

- **Drying and Purification:** Transfer the crude product to a watch glass and allow it to air dry. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed.



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Caption: Synthesis and Purification Workflow for **4-Iodo-2,3-dimethylphenol**.

Spectroscopic and Analytical Characterization

While experimental spectra for **4-Iodo-2,3-dimethylphenol** are not widely available in public databases, the following are expected characteristics based on its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the phenolic hydroxyl proton, and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
- ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the iodine atom would show a characteristic upfield shift compared to the uniodinated precursor.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-H stretching and aromatic C=C bending vibrations would also be present.^[2]
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 248, corresponding to the molecular weight of the compound. The isotopic pattern of iodine would be observable.

Applications in Research and Drug Development

Iodinated phenols are valuable intermediates in organic synthesis. The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions) to introduce more complex functionalities. This makes **4-Iodo-2,3-dimethylphenol** a potentially useful precursor for the synthesis of novel pharmaceutical agents, agrochemicals, and other specialty chemicals. The precursor, 2,3-dimethylphenol, is utilized in various organic synthesis applications.

Safety and Handling

Specific safety data for **4-Iodo-2,3-dimethylphenol** is limited. However, based on the data for its precursor, 2,3-dimethylphenol, and other related iodinated phenols, the following precautions should be taken.[9][10]

- General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10]
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
- Hazards: Assumed to be toxic if swallowed or in contact with skin. May cause severe skin burns and eye damage. Chronic exposure may potentially affect the liver and kidneys.[11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.[1]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of **4-Iodo-2,3-dimethylphenol** for research and development purposes. As with any chemical, it is imperative to consult a comprehensive Safety Data Sheet (SDS) before handling and to perform a thorough risk assessment for any new experimental procedures.

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